Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17548539
InChI: InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate

CAS No.:

Cat. No.: VC17548539

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate -

Specification

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3
Standard InChI Key ORDNVHWMZNJGTC-UHFFFAOYSA-N
Canonical SMILES CC1CC(C(=O)CC1C)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate, with the following identifiers:

  • CAS Number: 1935061-16-7

  • InChIKey: ORDNVHWMZNJGTC-UHFFFAOYSA-N

  • SMILES: CC1CC(C(=O)CC1C)C(=O)OC

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃
Molecular Weight184.23 g/mol
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
SolubilitySoluble in organic solvents

X-ray crystallography and NMR studies confirm its bicyclic conformation, with the ketone and ester groups adopting equatorial positions to minimize steric strain .

Synthesis and Reaction Chemistry

Key Synthetic Routes

The compound is typically synthesized via base-mediated acylation of substituted cyclohexanones. A representative method involves:

  • Substrate Preparation: 4,5-Dimethylcyclohexanone is reacted with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) .

  • Mechanism: NaH deprotonates the α-hydrogen of the ketone, generating an enolate that attacks DMC to form the ester .

  • Yield: 76–87% under optimized conditions .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature60–80°CMaximizes enolate formation
SolventTHF or DMSOEnhances nucleophilicity
BaseNaH or K₂CO₃Higher efficiency with NaH

Side Reactions and Byproducts

Competing pathways include over-alkylation (yielding diesters) and retro-aldol decomposition, especially under prolonged heating . Purification via column chromatography (hexane/EtOAc) is standard .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

The compound serves as a precursor for phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating asthma and chronic obstructive pulmonary disease (COPD) . Its keto-ester moiety enables cyclization into heterocyclic scaffolds like pyrimidines and quinazolines .

Case Study: PDE4 Inhibitor Synthesis

  • Step 1: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate undergoes Michael addition with acrylonitrile to form a β-cyano intermediate .

  • Step 2: Cyclization with hydrazine yields a pyridazinone core, which is functionalized to enhance PDE4 affinity .

Industrial Scale-Up

A 2022 study demonstrated a molar-scale synthesis (1.28 g, 76% yield) using cost-effective DMSO as a solvent, highlighting its scalability .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral catalysts .

  • Green Chemistry: Replacing NaH with biodegradable bases (e.g., K₂CO₃ in ionic liquids) .

  • Extended Bioactivity: Screening derivatives for anticancer or anti-inflammatory properties .

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